S-Methyl Cefmetazole S-Methyl Cefmetazole S-Methyl-cefmetazole is an impurity of Cefmetazole, which is a semi-synthetic antibiotic derived from Cephamycin. Antibacterial.
Brand Name: Vulcanchem
CAS No.: 68576-47-6
VCID: VC0193819
InChI: InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
SMILES: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Molecular Formula: C15H17N7O4S4
Molecular Weight: 487.6

S-Methyl Cefmetazole

CAS No.: 68576-47-6

Cat. No.: VC0193819

Molecular Formula: C15H17N7O4S4

Molecular Weight: 487.6

Purity: > 95%

* For research use only. Not for human or veterinary use.

S-Methyl Cefmetazole - 68576-47-6

Specification

CAS No. 68576-47-6
Molecular Formula C15H17N7O4S4
Molecular Weight 487.6
IUPAC Name (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O

Introduction

Chemical Identity and Structural Properties

S-Methyl Cefmetazole is characterized by specific chemical identifiers that distinguish it within the cephalosporin family. The compound exhibits a complex molecular structure typical of beta-lactam antibiotics, with several key chemical parameters.

Basic Chemical Parameters

ParameterValue
Molecular FormulaC15H17N7O4S4
Molecular Weight487.60 g/mol
CAS Registry Number68576-47-6
UNII IdentifierQ2N6PEJ9HX

The molecular structure of S-Methyl Cefmetazole contains a characteristic beta-lactam ring fused to a dihydrothiazine ring, forming the core cephem nucleus essential to its antibiotic properties . Unlike standard cefmetazole, the compound features a methylsulfanyl group at the 7-position rather than a methoxy group, which represents its defining structural characteristic .

Structural Nomenclature

S-Methyl Cefmetazole is formally described in chemical nomenclature as (6R,7S)-7-(2-((cyanomethyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-7-(methylthio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This systematic name reflects its complex structure, stereochemistry, and functional groups.

The compound contains multiple sulfur atoms in different oxidation states, contributing to its unique physicochemical properties and potential pharmacological characteristics .

Relationship to Cefmetazole

S-Methyl Cefmetazole exhibits a close structural relationship to cefmetazole, a clinically established second-generation cephalosporin antibiotic. Understanding this relationship provides context for the compound's significance.

Structural Comparison

The primary structural difference between S-Methyl Cefmetazole and cefmetazole lies in the substitution at position 7 of the cephem nucleus. While cefmetazole features a methoxy group (C15H17N7O5S3, MW: 471.53), S-Methyl Cefmetazole contains a methylsulfanyl group (C15H17N7O4S4, MW: 487.60) .

CompoundSubstitution at Position 7Molecular FormulaMolecular Weight
CefmetazoleMethoxy (-OCH3)C15H17N7O5S3471.53 g/mol
S-Methyl CefmetazoleMethylsulfanyl (-SCH3)C15H17N7O4S4487.60 g/mol

This substitution represents a significant modification to the molecule's electronic properties and potentially affects its stability, reactivity, and biological activity .

Classification Context

S-Methyl Cefmetazole is classified among the related compounds of cefmetazole, specifically identified in pharmaceutical standards as an impurity or analog . Cefmetazole itself belongs to the cephamycin class of antibiotics, typically grouped with second-generation cephalosporins, characterized by their broad-spectrum activity against both gram-positive and gram-negative bacteria, including some anaerobes .

S-Methyl Cefmetazole is recognized as a reference standard in pharmaceutical analysis, particularly for quality control in cefmetazole production . Analytical techniques for its identification and quantification include:

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Infrared spectroscopy

These analytical methods are essential for monitoring cefmetazole purity and detecting the presence of S-Methyl Cefmetazole as a potential impurity or degradation product in pharmaceutical formulations.

OrganismCefmetazole MIC90 (μg/ml)
Citrobacter diversus0.5
Enterobacter aerogenes>32
Escherichia coli2.0
Staphylococcus aureus2.0-256 (including MRSA)
Bacteroides fragilis0.06->256

The methylsulfanyl substitution in S-Methyl Cefmetazole may potentially alter this activity profile, affecting parameters such as:

  • Beta-lactamase stability

  • Bacterial cell penetration

  • Target protein binding affinity

  • Spectrum of antimicrobial activity

Without specific studies on S-Methyl Cefmetazole's antimicrobial properties, these considerations remain theoretical and would require dedicated research to establish definitively.

Pharmaceutical Quality Control Significance

S-Methyl Cefmetazole holds particular importance in pharmaceutical quality control processes for cefmetazole production and formulation.

Role as Reference Standard

Future Research Directions

The current understanding of S-Methyl Cefmetazole suggests several promising avenues for future research investigation.

Structure-Activity Relationship Studies

Comparative studies between S-Methyl Cefmetazole and cefmetazole could yield valuable insights into:

  • How sulfur substitution affects beta-lactam antibiotic stability

  • Structure-activity relationships in cephalosporin antibiotics

  • Potential for novel antibiotic development based on methylsulfanyl modifications

Metabolic and Stability Investigations

Research into the metabolic fate and stability profile of S-Methyl Cefmetazole could provide valuable information for pharmaceutical development:

  • Comparative stability studies under various pH and temperature conditions

  • Investigation of potential metabolic transformations

  • Assessment of structure-stability relationships compared to standard cefmetazole

Such studies would enhance understanding of both the compound itself and broader principles in cephalosporin chemistry.

S-Methyl Cefmetazole represents a significant structural analog of the clinically important antibiotic cefmetazole, distinguished primarily by its methylsulfanyl substitution at position 7 of the cephem nucleus. While specific pharmacological and clinical data on this compound remain limited, its importance as a reference standard in pharmaceutical quality control is well established.

The compound's unique structural features suggest potential differences in stability, reactivity, and biological activity compared to cefmetazole. These differences merit further investigation to fully understand their implications for antibiotic development and pharmaceutical quality.

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